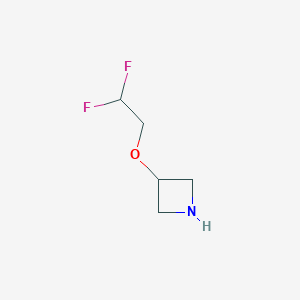![molecular formula C12H24N2O4 B2765090 tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate CAS No. 1037073-41-8](/img/structure/B2765090.png)
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of the compound “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time these channels remain closed after an action potential, thereby reducing the excitability of the neuron . Additionally, it regulates the collapse response mediator protein 2 (CRMP2) , a protein involved in neuronal development and axonal growth .
Biochemical Pathways
The regulation of crmp2 suggests that it may influence pathways related to neuronal development and axonal growth
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . This could potentially lead to effects such as reduced pain sensation or altered neuronal signaling. The regulation of CRMP2 may also lead to effects on neuronal development and axonal growth .
Vorbereitungsmethoden
The synthesis of tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxypropyl)amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
N-tert-Butoxycarbonyl-1-(3-methoxypropyl)amine: A related compound with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJDOGDSSTJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
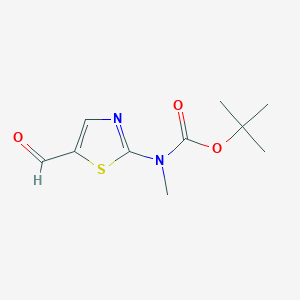
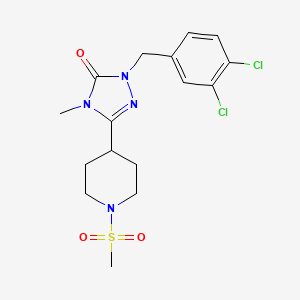
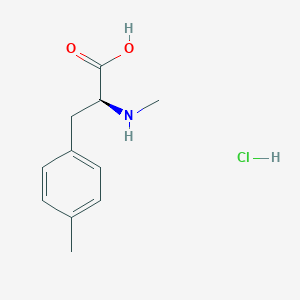
![N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2765012.png)

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2765014.png)
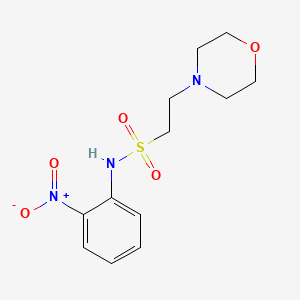
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)
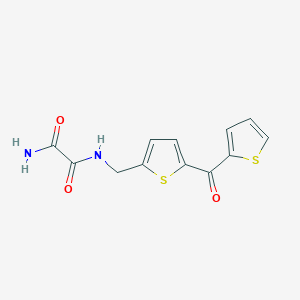
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2765023.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)
